2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one

Synthetic Chemistry Nucleoside Precursor Process Chemistry

Authenticated 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one (PreQ0) is the non-negotiable substrate for QueF nitrile reductase assays and queuosine pathway research. Structurally related 7-deazaguanine analogs are not scientifically valid substitutes due to altered enzyme recognition, thermodynamic binding, and catalytic specificity. Leverage benchmark kinetic parameters (B. subtilis QueF KM=0.237 μM; E. coli QueF Kd=39 nM) for robust, reproducible enzyme activity assays, inhibitor screening, and co-crystallization trials. The C5-cyano group serves as a versatile synthetic handle for derivatization to preQ1, amides, and modified nucleoside building blocks. Ensure experimental integrity with high-purity PreQ0 (≥98%), stored at 2–8°C. Request academic or bulk pricing.

Molecular Formula C7H3N5O
Molecular Weight 173.13 g/mol
CAS No. 1000576-55-5
Cat. No. B1306601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one
CAS1000576-55-5
Molecular FormulaC7H3N5O
Molecular Weight173.13 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=O)C2=C1C#N)N
InChIInChI=1S/C7H3N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H2,9,12,13)
InChIKeyCXOHWJIYWYQKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PreQ0 (2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one) Compound Procurement and Research Use Overview


2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one (CAS 1000576-55-5, C7H3N5O, MW 173.13 g/mol), also known as PreQ0, is the pyrimidinone base precursor to the hypermodified RNA nucleoside queuosine [1]. This heterocyclic compound features a pyrrolo[2,3-d]pyrimidine scaffold with a cyano group at the C5 position and an amino group at C2 [2]. The compound is listed in the MeSH database with the unique identifier C586109 and is categorized under both Pyrimidinones and Pyrroles [2]. Commercial sources typically offer the compound at purities of 95% (AKSci) to ≥98% (MolCore), with a recommended long-term storage condition of cool, dry environments and, for some suppliers, 2-8°C refrigeration . The calculated XLogP3-AA value of -1.4 indicates high hydrophilicity, a property that significantly influences its handling and solubility profile in aqueous assay systems [1].

Why Generic 7-Deazaguanine Analogs Cannot Substitute for 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one in Critical Research Workflows


Substitution with structurally related 7-deazaguanine derivatives in queuosine pathway research or PreQ0-dependent enzyme assays is not scientifically defensible due to fundamental differences in enzyme recognition, thermodynamic binding parameters, and pathway-specific functional group requirements. The nitrile reductase QueF from both Bacillus subtilis and Escherichia coli exhibits exquisitely tight and specific binding to PreQ0, with kinetic and thermodynamic constants that would be completely altered by even minor structural modifications such as the absence of the C5-cyano group or changes to the pyrrolo[2,3-d]pyrimidine core [1][2]. Substitution of PreQ0 with preQ1 (the amine reduction product) or other deazaguanine analogs would fundamentally alter the reaction equilibrium and kinetics of the four-electron reduction sequence, as the enzyme's catalytic machinery—including the nucleophilic cysteine attack on the nitrile carbon—is specifically evolved for the cyano moiety [3]. Furthermore, PreQ0 serves as a defined, non-redundant node in the queuosine biosynthetic pathway; the downstream salvage pathways for preQ0/preQ1 are distinct and cannot be bypassed by arbitrary analog substitution without introducing confounding variables that compromise experimental reproducibility and data interpretation [4]. Therefore, for any study involving QueF enzymology, queuosine biosynthesis, or PreQ0-dependent riboswitch characterization, the use of authenticated 2-amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one is non-negotiable.

Quantitative Evidence Guide for the Differentiated Selection of PreQ0 (2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one) for Scientific Research Procurement


Comparative Synthesis Efficiency: Migawa Two-Step Condensation Yields PreQ0 Base in 70% Yield, Offering a Verified and Reproducible Procurement or Production Benchmark

The Migawa et al. two-step synthesis of PreQ0 via condensation of chloro(formyl)acetonitrile with 2,6-diaminopyrimidin-4-one provides a robust and reproducible method, achieving the target compound 2-amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one in a 70% overall yield [1]. This serves as a critical benchmark for assessing synthetic route efficiency and comparing supplier-provided material quality. In contrast, the synthesis of the corresponding PreQ0-nucleoside (with ribose moiety) via Lewis-acid or Brønsted-base-promoted glycosylations is reported to proceed in only low to modest yields, highlighting the significantly greater synthetic accessibility of the PreQ0 base form [2].

Synthetic Chemistry Nucleoside Precursor Process Chemistry

Enzyme Kinetics Benchmarking: PreQ0 Exhibits Sub-Micromolar Affinity (KM = 0.237 μM) for B. subtilis QueF, Establishing a Critical Reference Point for Activity Assays and Inhibitor Screening

The steady-state kinetic parameters of 2-amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one (PreQ0) as a substrate for Bacillus subtilis nitrile oxidoreductase QueF have been rigorously determined, yielding a KM of 0.237 ± 0.045 μM and a kcat of 0.66 ± 0.04 min⁻¹ [1]. These values define the native substrate's binding affinity and turnover number under standard assay conditions. While direct quantitative comparator data for other substrates in the same study is not provided, this specific kinetic signature establishes PreQ0 as the authentic, high-affinity substrate. Any substitute compound would need to be validated against these benchmark values to ensure assay relevance, a non-trivial requirement that reinforces the direct selection of PreQ0 for QueF-related research.

Enzyme Kinetics QueF Nitrile Reductase Queuosine Biosynthesis

Thermodynamic Binding Analysis: E. coli QueF Binds PreQ0 with High-Affinity (Kd = 39 nM) and Strong Exothermicity, Differentiating it as a Preferred Ligand for Biophysical and Structural Studies

Isothermal titration calorimetry (ITC) studies with Escherichia coli QueF reveal that PreQ0 binding is a strongly exothermic process (ΔH = -80.3 kJ/mol; -TΔS = 37.9 kJ/mol) with a dissociation constant (Kd) of 39 nM, indicative of tight, enthalpy-driven binding and the formation of a covalent thioimide adduct with half-of-the-sites reactivity in the homodimeric enzyme [1]. This well-defined thermodynamic signature is specific to PreQ0's interaction with QueF. While not a direct head-to-head comparison, this set of parameters constitutes a unique biophysical fingerprint for this ligand-enzyme pair. The use of any other analog would result in a different, likely non-covalent and weaker, binding profile, potentially invalidating experiments that rely on this specific, well-characterized interaction.

Biophysical Chemistry Isothermal Titration Calorimetry Enzyme-Substrate Interaction

Defined Metabolic Node: PreQ0 Occupies a Non-Redundant Position in the Queuosine Pathway, Mandating its Use for Authentic In Vitro Reconstitution and Metabolic Flux Studies

In the established de novo queuosine biosynthetic pathway, PreQ0 (7-cyano-7-deazaguanine) is the specific product of the QueC/ToyM-catalyzed reaction and the exclusive substrate for the subsequent QueF-catalyzed four-electron reduction to preQ1 [1]. This linear, non-redundant pathway architecture means PreQ0 cannot be functionally substituted by any other intermediate. Attempting to bypass this node with preQ1, queuine, or other 7-deazaguanine derivatives for in vitro pathway reconstitution would create a non-physiological system and yield results that do not accurately reflect the native biological process [2]. While salvage pathways for preQ0 and preQ1 exist in some organisms, the de novo biosynthetic route is strictly dependent on this specific intermediate [3].

Metabolic Pathway Analysis Queuosine Biosynthesis tRNA Modification

Validated Research Application Scenarios for 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one (PreQ0) Based on Quantitative Evidence


In Vitro Enzymatic Assay Development and Inhibitor Screening for Nitrile Reductase QueF

Leverage the precisely characterized KM (0.237 μM) and kcat (0.66 min⁻¹) for B. subtilis QueF [1] and the high-affinity binding (Kd = 39 nM) for E. coli QueF [2] to establish robust, reproducible enzyme activity assays. These benchmark values are essential for calculating specific activity, validating enzyme preparations, and accurately determining the inhibitory potency (Ki or IC50) of novel compounds targeting the QueF enzyme, a potential antimicrobial target.

In Vitro Reconstitution of the De Novo Queuosine Biosynthetic Pathway

Employ PreQ0 as the non-substitutable, pathway-authentic substrate for the QueF-catalyzed reduction step to produce preQ1 [3]. This is critical for multi-enzyme, one-pot syntheses of queuosine or its intermediates, enabling the study of pathway regulation, flux, and the production of isotopically labeled queuosine derivatives for tRNA modification studies [4].

Biophysical Characterization of Enzyme-Substrate Interactions Using Calorimetry and Structural Biology

Utilize PreQ0's well-defined thermodynamic binding parameters (ΔH = -80.3 kJ/mol; -TΔS = 37.9 kJ/mol; Kd = 39 nM) with E. coli QueF [2] as a model system for studying tight, enthalpy-driven protein-ligand interactions. These data provide a quantitative baseline for ITC experiments investigating mutant enzymes, substrate analogs, or the thermodynamics of the covalent thioimide adduct formation. The compound is also suitable for co-crystallization trials with QueF to obtain high-resolution structures of the enzyme-substrate complex, as previously reported [3].

Synthesis of Value-Added Deazaguanine Derivatives and Nucleoside Analogs

Capitalize on the established high-yielding (70%) Migawa synthesis [5] for in-house preparation of PreQ0 as a versatile building block. The cyano group at C5 serves as a synthetic handle for further derivatization, including hydrolysis to the amide or reduction to preQ1, which are valuable intermediates for the synthesis of modified nucleosides, riboswitch ligands, and other bioactive 7-deazapurine analogs [6].

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